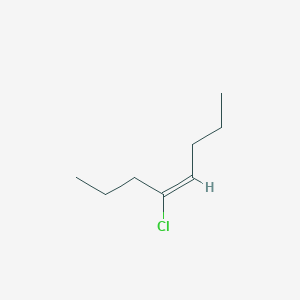(E)-4-Chloro-4-octene
CAS No.: 10124-70-6
Cat. No.: VC18938187
Molecular Formula: C8H15Cl
Molecular Weight: 146.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10124-70-6 |
|---|---|
| Molecular Formula | C8H15Cl |
| Molecular Weight | 146.66 g/mol |
| IUPAC Name | (E)-4-chlorooct-4-ene |
| Standard InChI | InChI=1S/C8H15Cl/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3/b8-7+ |
| Standard InChI Key | YOZURJHSPCKCEV-BQYQJAHWSA-N |
| Isomeric SMILES | CCC/C=C(\CCC)/Cl |
| Canonical SMILES | CCCC=C(CCC)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
(E)-4-Chloro-4-octene is defined by its IUPAC name (E)-4-chlorooct-4-ene, with the CAS Registry Number 10124-70-6 . Its molecular structure consists of an octene backbone (eight-carbon chain with a double bond between carbons 4 and 5) and a chlorine atom attached to carbon 4. The (E) configuration arises from the trans arrangement of the chlorine atom and the longer alkyl chain (Figure 1). The molecular weight is 146.658 g/mol, with an exact mass of 146.08600 . The compound’s LogP value of 3.70930 suggests moderate hydrophobicity, aligning with typical chloroalkenes .
Table 1: Key Identifiers of (E)-4-Chloro-4-octene
| Property | Value | Source |
|---|---|---|
| CAS Number | 10124-70-6 | |
| Molecular Formula | ||
| Molecular Weight | 146.658 g/mol | |
| Exact Mass | 146.08600 | |
| LogP | 3.70930 |
Isomerism and Comparative Analysis
The (Z)-isomer of this compound, (Z)-4-chloro-4-octene (CAS 7321-48-4), shares the same molecular formula but differs in stereochemistry . The (Z) configuration places the chlorine and the longer alkyl chain on the same side of the double bond, leading to divergent physical properties. For instance, the (Z)-isomer has a documented boiling point of 438.48 K (165.33°C) , whereas data for the (E)-isomer remain unreported in accessible literature. Such discrepancies highlight the influence of stereochemistry on volatility and intermolecular interactions.
Synthesis and Reaction Pathways
General Synthetic Strategies
While direct synthetic protocols for (E)-4-Chloro-4-octene are sparsely documented, analogous methodologies for related chloroalkenes provide insight. A common approach involves dehydrohalogenation or elimination reactions of vicinal dihalides or haloalcohols. For example, the synthesis of (E)-4-[2-(4-octyloxy-phenyl)-vinyl]-benzoyl chloride—a structurally related compound—entails treating potassium salts with oxalyl chloride under reflux conditions . This method could theoretically be adapted for (E)-4-Chloro-4-octene by selecting appropriate precursors.
Stereoselective Formation
Physicochemical Properties
Phase Behavior and Thermal Stability
The (Z)-isomer’s boiling point of 438.48 K serves as a reference, though the (E)-isomer’s lower symmetry may reduce its boiling point due to diminished London dispersion forces. Density, melting point, and flash point data for (E)-4-Chloro-4-octene are currently unrecorded in major databases , underscoring gaps in the literature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for distinguishing (E) and (Z) isomers. In the (Z)-isomer, the coupling constant () for vicinal protons across the double bond typically ranges from 10–12 Hz, whereas (E) isomers exhibit larger values (12–18 Hz) due to trans-diaxial coupling . For (E)-4-Chloro-4-octene, the NMR spectrum would display a triplet for the allylic protons adjacent to the chlorine atom, integrated to two hydrogens.
Applications and Industrial Relevance
Role in Organic Synthesis
Future Research Directions
-
Experimental Determination of Physicochemical Properties: Systematic studies to measure boiling point, density, and spectral data are essential.
-
Stereoselective Synthesis Optimization: Developing protocols to enhance (E)-isomer yield via catalysis or solvent engineering.
-
Toxicological Profiling: Assessing environmental and health impacts to establish safety guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume